Methyl 3-hydroxy-2-naphthoate

Overview

Description

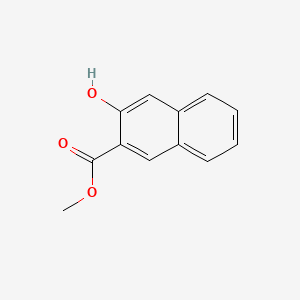

Methyl 3-hydroxy-2-naphthoate (CAS 883-99-8) is a naphthalene derivative with the molecular formula C₁₂H₁₀O₃ and a molecular weight of 202.21 g/mol. Structurally, it features a hydroxyl group at the 3-position and a methoxycarbonyl group at the 2-position of the naphthalene ring (Fig. 1). This arrangement enables intramolecular hydrogen bonding between the hydroxyl and carboxylate groups, enhancing its lipophilicity and influencing its chemical behavior .

Synthesis: The compound is synthesized via green routes, such as reacting methyl carbonate precursors with hydroxylamine hydrochloride in methanol, yielding quantitative outputs with minimal inorganic impurities . Alternative methods include palladium-catalyzed intramolecular arylation and microwave-assisted reactions .

Applications: this compound serves as a precursor in enantioselective catalysis , a ligand in ionic liquids for metal extraction , and an active component in algicides .

Preparation Methods

Esterification of 3-Hydroxy-2-Naphthoic Acid

The most common method for preparing methyl 3-hydroxy-2-naphthoate involves the esterification of 3-hydroxy-2-naphthoic acid with methanol in the presence of an acid catalyst.

Procedure

Reagents :

- 3-Hydroxy-2-naphthoic acid (1.00 g, 5.31 mmol)

- Methanol (20 mL)

- Concentrated sulfuric acid (1 mL)

-

- The reaction mixture is refluxed overnight under stirring.

Workup :

- The reaction mixture is cooled and washed with brine (2 × 10 mL).

- The product is extracted using ethyl acetate (3 × 10 mL).

- Organic extracts are dried over magnesium sulfate and concentrated in vacuo.

Yield :

Data Table

| Parameter | Value |

|---|---|

| Reaction Temperature | Reflux (~65–70°C) |

| Catalyst | Concentrated H₂SO₄ |

| Yield | ~91% |

| Melting Point of Product | 75–76°C |

Ionic Liquid-Assisted Synthesis

An alternative approach involves the use of ionic liquids as reaction media or catalysts to enhance the efficiency and environmental friendliness of the synthesis.

Procedure

Reagents :

- 3-Hydroxy-2-naphthoic acid

- Methanol

- Ionic liquid precursors such as methyltrioctylphosphonium methylcarbonate

-

- Dissolve 3-hydroxy-2-naphthoic acid in methanol.

- Add ionic liquid precursor (e.g., methyltrioctylphosphonium methylcarbonate).

- Stir the solution at room temperature for 1 hour.

Workup :

- Remove solvent under reduced pressure.

- Dry the product in vacuo overnight.

Yield :

Advantages

- Simplified purification process.

- Reduced environmental impact due to minimal byproduct formation.

Modified Esterification with Dehydrating Agents

This method employs dehydrating agents to improve reaction efficiency and yield.

Procedure

Reagents :

- 3-Hydroxy-2-naphthoic acid

- Methanol

- Dehydrating agents such as p-toluenesulfonic acid or trifluoromethanesulfonic acid

-

- Reflux at temperatures between 80–180°C for 1–8 hours.

Workup :

- Evaporate most solvents, cool, and filter.

- Wash the filter cake with hot sodium bicarbonate solution and water.

- Dry and recrystallize using mixed solvents.

Yield :

Data Table

| Parameter | Value |

|---|---|

| Reaction Temperature | 80–180°C |

| Dehydrating Agent | p-Toluenesulfonic Acid |

| Yield | ~60–90% |

Comparative Analysis of Methods

| Method | Catalyst/Agent | Yield (%) | Environmental Impact |

|---|---|---|---|

| Esterification | Concentrated H₂SO₄ | ~91 | Moderate |

| Ionic Liquid-Assisted | Methyltrioctylphosphonium | ~95–100 | Low |

| Modified Esterification | p-Toluenesulfonic Acid | ~60–90 | Moderate |

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxy-2-naphthoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of 3-keto-2-naphthoate or 3-quinone derivatives.

Reduction: Formation of 3-hydroxy-2-naphthyl alcohol.

Substitution: Formation of various esters or ethers depending on the substituent.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₂H₁₀O₃

- Molecular Weight : 202.21 g/mol

- CAS Number : 883-99-8

- IUPAC Name : Methyl 3-hydroxynaphthalene-2-carboxylate

Organic Synthesis

Methyl 3-hydroxy-2-naphthoate is utilized as an intermediate in organic synthesis. Its structure facilitates various chemical reactions, including esterification and acylation, making it valuable for producing more complex organic molecules.

Case Study : In a study published in Tetrahedron, researchers explored the enantioselective oxidative coupling of this compound using specific ligands, demonstrating its utility in asymmetric synthesis .

In the realm of cell biology, this compound has been investigated for its effects on cellular processes. It can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways.

Case Study : Research involving Arthrobacter phenanthrenivorans demonstrated the compound's role in catabolizing phenanthrene, showcasing its potential in bioremediation efforts .

Analytical Chemistry

This compound is also employed in analytical methods for detecting and quantifying other compounds. Its unique spectral properties allow it to be used as a standard reference material in chromatography.

Data Table: Analytical Applications

| Technique | Application |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Standard reference material |

| Mass Spectrometry | Analyte identification |

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-2-naphthoate involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active 3-hydroxy-2-naphthoic acid, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Sodium 2-Naphthoate vs. Sodium 3-Hydroxy-2-Naphthoate: Dendrimer Binding

Methyl 3-hydroxy-2-naphthoate’s sodium salt demonstrates superior binding affinity to dendrimers compared to sodium 2-naphthoate. Key differences include:

| Property | Sodium 3-Hydroxy-2-Naphthoate | Sodium 2-Naphthoate |

|---|---|---|

| Binding Stoichiometry | 2 strong + 40 weak sites per dendrimer | 2 sites per dendrimer |

| Association Constant (Kₐ) | Higher due to intramolecular H-bonding | Lower |

| Hydrophilicity | Reduced (lipophilic interior preferred) | Higher |

| Binding Mechanism | Intramolecular charge delocalization | Simple carboxylate-dendrimer interaction |

The hydroxyl group in 3-hydroxy-2-naphthoate stabilizes the carboxylate via hydrogen bonding, enhancing lipophilicity and enabling stronger interactions with the hydrophobic core of G4 PAMAM dendrimers. NMR and ITC studies confirm two high-affinity binding sites and ~40 low-affinity sites, unlike 2-naphthoate, which lacks additional binding capacity .

Ionic Liquids: [P66614][HNA] vs. [P66614][Cl]

The task-specific ionic liquid (TSIL) trihexyltetradecylphosphonium 3-hydroxy-2-naphthoate ([P66614][HNA]) outperforms its chloride counterpart ([P66614][Cl]) in rare earth element (REE) extraction:

[P66614][HNA] leverages the 3-hydroxy-2-naphthoate anion’s chelating ability for efficient REE recovery via anion exchange, with minimal leaching and moderate environmental toxicity .

Algicidal Activity: Esters Comparison

Octyl 3-hydroxy-2-naphthoate (compound 31) and octyl cinnamate (compound 24) show potent algicidal effects:

| Compound | EC₅₀ (μM) for M. aeruginosa | Selectivity |

|---|---|---|

| Octyl 3-hydroxy-2-naphthoate | 1.38 | High for M. aeruginosa |

| Octyl cinnamate | Comparable (exact value unspecified) | Broad-spectrum |

The hydroxyl group in 3-hydroxy-2-naphthoate enhances target specificity, whereas cinnamate derivatives exhibit broader activity .

Solubility: Bupivacaine Salt vs. Other Salts

Bupivacaine 3-hydroxy-2-naphthoate exhibits anomalous dissolution at 37°C, deviating from standard pH-solubility profiles. This contrasts with simpler salts, where dissolution follows predictable trends .

Substituent Effects: Nitro Group Addition

Methyl 3-hydroxy-4-nitro-2-naphthoate (CAS 5394-81-0) introduces a nitro group at the 4-position, altering electronic properties and reactivity. This derivative is utilized in specialized syntheses but lacks the broad applicability of the parent compound .

Biological Activity

Methyl 3-hydroxy-2-naphthoate, an organic compound with the molecular formula C₁₂H₁₀O₃, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is a derivative of naphthalene characterized by a hydroxyl group at the third position and a methoxycarbonyl group at the second position. Its structure can be represented as follows:

- Molecular Formula : C₁₂H₁₀O₃

- Molecular Weight : 202.21 g/mol

Target Pathways

The biological activity of this compound is primarily attributed to its ability to undergo oxidative coupling reactions, which can lead to the formation of biologically active metabolites. These reactions may influence various biochemical pathways related to oxidation and reduction processes.

Mode of Action

Research indicates that this compound may interact with cellular targets involved in cancer cell proliferation and microbial resistance. The compound has shown potential as an inhibitor in several studies, particularly against cancer cell lines.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antibacterial agents. The compound exhibited significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 14 |

| Escherichia coli | 10 |

This data underscores the compound's potential as a lead structure for antibiotic development.

Anticancer Activity

In terms of anticancer properties, this compound has shown promise in inhibiting the proliferation of various cancer cell lines. Notably, it was found to exhibit cytotoxic effects on colon cancer cells (HCT-116), with an IC50 value indicating effective concentration levels for inducing apoptosis.

| Compound | IC50 (mg/mL) |

|---|---|

| This compound | 0.12 - 0.81 |

The mechanism through which this compound exerts its effects appears to involve modulation of signaling pathways associated with cell survival and apoptosis, specifically targeting heat shock proteins (HSP90) involved in cancer cell metabolism.

Study on Anticancer Activity

A significant study published in RSC Advances explored the synthesis and biological evaluation of derivatives based on this compound. The results indicated that certain derivatives exhibited selective inhibition of colon cancer cells while sparing normal cells, highlighting the compound's potential for targeted cancer therapy .

Safety and Toxicity Assessment

Toxicological assessments have also been conducted to evaluate the safety profile of this compound. In vitro studies demonstrated low mutagenic potential; however, some derivatives showed cytotoxic effects at higher concentrations, necessitating further investigation into their safety for therapeutic use .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for Methyl 3-hydroxy-2-naphthoate, and how can purity be validated?

- Methodology : this compound is synthesized via esterification of 3-hydroxy-2-naphthoic acid using methanol and a catalytic amount of p-toluenesulfonic acid (p-TsOH) under reflux. After 24 hours, the product is isolated by solvent evaporation, dissolved in ethyl acetate, washed with saturated NaHCO₃ and brine, and dried over MgSO₄. Yield is typically >90%. Purity is confirmed via melting point analysis (71–73°C), TLC (Rf = 0.88 in 1:1 EtOAc/Hexane), and <sup>1</sup>H-NMR (e.g., broad OH signal at δ 10.42 ppm) .

Q. How does the intramolecular hydrogen bonding in this compound influence its physicochemical properties?

- Methodology : The hydroxyl group forms an intramolecular hydrogen bond with the adjacent carboxylate, increasing negative charge delocalization and reducing hydrophilicity. This enhances lipophilicity, confirmed by NOE experiments showing preferential binding to hydrophobic dendrimer interiors. Use computational tools (e.g., DFT) to model charge distribution and validate experimentally via ITC (isothermal titration calorimetry) to measure binding constants .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodology :

- <sup>1</sup>H-NMR : Identify OH protons (δ 10.42 ppm) and aromatic protons (e.g., singlet at δ 8.49 ppm).

- UV-Vis : Measure absorption maxima (~393 nm) and molar extinction coefficients (~4320 M<sup>−1</sup>cm<sup>−1</sup>) in solution .

- TLC : Monitor reaction progress using 1:1 EtOAc/Hexane .

Advanced Research Questions

Q. How does substituent positioning (e.g., methoxy groups) alter the photophysical properties of this compound derivatives?

- Methodology : Substituents like ortho-methoxy groups reduce Stokes shift (e.g., 4180 cm<sup>−1</sup> for o-MeO derivatives vs. 4700 cm<sup>−1</sup> for unsubstituted analogs). Use time-resolved fluorescence spectroscopy to correlate substituent effects with excited-state lifetimes. Computational modeling (TD-DFT) can predict electronic transitions .

Q. What explains the regioselectivity of this compound formation in the Kolbe-Schmitt reaction?

- Methodology : Carboxylation of sodium 2-naphthoxide favors position 3 due to lower activation energy (ΔG<sup>‡</sup> for pathway 3 = ~25 kcal/mol) vs. position 1 (ΔG<sup>‡</sup> = ~28 kcal/mol). Validate using M062X computational methods to simulate transition states and compare with experimental yields (70–80% for 3-hydroxy vs. <5% for 6-hydroxy products) .

Q. How can this compound-based ionic liquids improve heavy metal extraction efficiency?

- Methodology : Ionic liquids like trihexyltetradecylphosphonium 3-hydroxy-2-naphthoate ([P66614][HNA]) exhibit high affinity for Cu(II) and Pb(II) due to chelation by the hydroxyl and carboxylate groups. Optimize extraction by varying pH (optimal at 5–6) and ionic strength. Use ICP-MS to quantify extraction efficiencies (>90% for Cd and Ag at 0.1 M IL concentration) .

Q. What experimental strategies resolve contradictions in binding constant measurements for this compound with dendrimers?

- Methodology : Discrepancies arise from competing binding sites (hydrophobic core vs. hydrophilic branches). Perform ITC at varying guest concentrations: at low concentrations, binding is dominated by hydrophobic interactions (ΔH = −15 kJ/mol), while at high concentrations, hydrophilic interactions prevail (ΔH = −5 kJ/mol). Use NMR titration to map binding sites .

Properties

IUPAC Name |

methyl 3-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVBECLPRBAATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061260 | |

| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883-99-8 | |

| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-hydroxy-2-naphthoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-hydroxy-2-naphthoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-hydroxy-2-naphthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-HYDROXY-2-NAPHTHOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCA37S018N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.